molecular formula C17H27N3O3S B2674527 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2309186-64-7

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Cat. No. B2674527
CAS RN: 2309186-64-7
M. Wt: 353.48
InChI Key: VQJUIOIBPLMGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine, also known as CSPM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CSPM belongs to the class of pyrimidine derivatives and is synthesized using a multi-step process.

Scientific Research Applications

Herbicidal Activity

Triazolopyrimidine sulfonamide derivatives, which share some structural similarity with the given compound, have been investigated for their herbicidal activity. For example, modifications to the structure of Flumetsulam, a known herbicide, to introduce methoxy groups led to compounds with potential as acetohydroxyacid synthase-inhibiting herbicides. These compounds demonstrated comparable in vivo post-emergent herbicidal activity against broad-leaf weeds and were found to be safe for rice, maize, and wheat at certain dosages. The half-life of these compounds in soil also indicated faster degradation rates, suggesting environmental advantages (Chao-Nan Chen et al., 2009).

properties

IUPAC Name

4-[(1-cyclohexylsulfonylpiperidin-4-yl)methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-14-11-17(19-13-18-14)23-12-15-7-9-20(10-8-15)24(21,22)16-5-3-2-4-6-16/h11,13,15-16H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJUIOIBPLMGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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